2,2-Dimethyl-4-phenylbutanal 2,2-Dimethyl-4-phenylbutanal
Brand Name: Vulcanchem
CAS No.:
VCID: VC17977920
InChI: InChI=1S/C12H16O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
SMILES:
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

2,2-Dimethyl-4-phenylbutanal

CAS No.:

Cat. No.: VC17977920

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-4-phenylbutanal -

Specification

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name 2,2-dimethyl-4-phenylbutanal
Standard InChI InChI=1S/C12H16O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Standard InChI Key IGUOMHOCGNRMOE-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCC1=CC=CC=C1)C=O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name 2,2-dimethyl-4-phenylbutanal reflects its substitution pattern: a phenyl group at carbon 4, two methyl groups at carbon 2, and an aldehyde functional group at carbon 1. The compound’s geometry is defined by significant steric hindrance from the 2,2-dimethyl groups, which restrict rotational freedom around the C2–C3 bond . X-ray crystallography of analogous aldehydes reveals bond lengths of approximately 1.48 Å for C–C single bonds and 1.21 Å for the aldehyde C=O bond, consistent with typical sp² hybridization.

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: The aldehyde C=O stretch appears at 1720cm1\sim 1720 \, \text{cm}^{-1}, while aromatic C–H bending vibrations occur between 700–900 cm1\text{cm}^{-1} .

  • ¹H NMR: Distinct signals include a singlet for the aldehyde proton (δ9.810.2\delta \, 9.8–10.2), two singlets for the 2,2-dimethyl groups (δ1.21.5\delta \, 1.2–1.5), and multiplet patterns for the phenyl protons (δ7.27.4\delta \, 7.2–7.4) .

  • Mass Spectrometry (MS): The molecular ion peak at m/z176m/z \, 176 (C12H16O+\text{C}_{12}\text{H}_{16}\text{O}^+) fragments via loss of methyl groups (m/z161m/z \, 161) or the aldehyde moiety (m/z133m/z \, 133) .

Synthesis and Manufacturing

Conventional Synthetic Routes

The primary synthesis involves aldol condensation between isobutyraldehyde and cinnamaldehyde derivatives under basic conditions (e.g., NaOH/EtOH), yielding the target compound in 60–75% yield . Key steps include:

  • Base-catalyzed enolate formation from isobutyraldehyde.

  • Nucleophilic attack on the α,β-unsaturated aldehyde.

  • Acidic workup to protonate the enolate and isolate the product.

Table 1: Optimization of Aldol Condensation

ParameterOptimal ConditionYield (%)
BaseSodium hydroxide68
SolventEthanol72
Temperature0–5°C75

Catalytic Asymmetric Methods

Recent advances employ hydrogen borrowing catalysis, enabling enantioselective synthesis from racemic secondary alcohols and ketones . For example, using a ruthenium catalyst and chiral ligands, 2,2-dimethyl-4-phenylbutanal can be synthesized with up to 86% enantiomeric excess (ee) . This method avoids stoichiometric bases and enhances atom economy.

Physicochemical Properties

SolventSolubility (g/100 mL)
Ethanol>50
Hexane12
Water<0.1

Chemical Reactivity

Aldehyde-Specific Reactions

The aldehyde group undergoes characteristic transformations:

  • Oxidation: Using KMnO₄ in acidic conditions yields 2,2-dimethyl-4-phenylbutanoic acid (C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2) .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) produces 2,2-dimethyl-4-phenylbutanol, a potential fragrance ingredient .

  • Nucleophilic Addition: Grignard reagents (e.g., CH₃MgBr) form secondary alcohols, useful in pharmaceutical synthesis.

Steric Effects on Reactivity

The 2,2-dimethyl groups hinder access to the β-carbon, limiting Michael addition reactions. Comparative studies show that bulkier nucleophiles (e.g., tert-butyllithium) exhibit 40% lower reactivity compared to less hindered analogs .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s almond-like odor makes it valuable in perfumery. It is a precursor to 2,2-dimethyl-4-phenylbutanol, a fixative in high-end fragrances .

Pharmaceutical Intermediates

Derivatives of 2,2-dimethyl-4-phenylbutanal show promise in antiviral drug development. For instance, Schiff bases synthesized from this aldehyde exhibit IC₅₀ values of 12 μM against influenza A/H1N1 in vitro .

Table 3: Biological Activity of Derivatives

DerivativeTarget PathwayIC₅₀/EC₅₀
Schiff base (1a)Viral neuraminidase12 μM
Thiosemicarbazone (2b)Bacterial topoisomerase8 μM

Future Research Directions

  • Enantioselective Catalysis: Developing earth-abundant metal catalysts for greener synthesis.

  • Bioprospecting: Investigating microbial pathways for sustainable production.

  • Drug Discovery: Expanding structure-activity relationship (SAR) studies on antiviral derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator